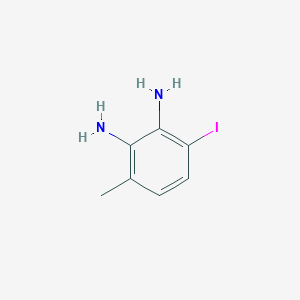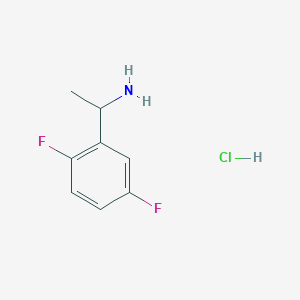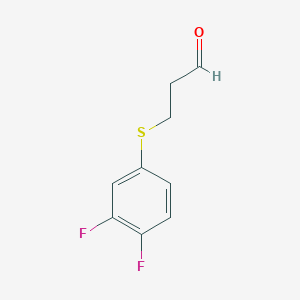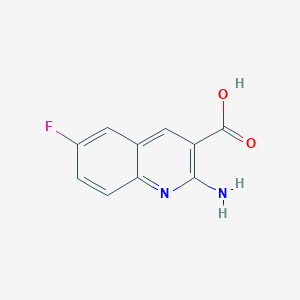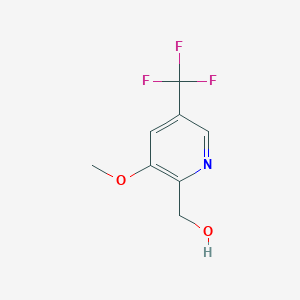
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridinyl methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol typically involves the reaction of 5-(trifluoromethyl)pyridine with methanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity
Mécanisme D'action
The mechanism of action of (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors involved in various biological processes .
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 4-Bromo-5-(trifluoromethyl)pyridin-2-ol
- 4-Iodo-5-(trifluoromethyl)pyridin-2-ol
Comparison: Compared to these similar compounds, (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the compound’s stability and reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C8H8F3NO2 |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-2-5(8(9,10)11)3-12-6(7)4-13/h2-3,13H,4H2,1H3 |
Clé InChI |
VWSIUQISAFKNCG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15328903.png)
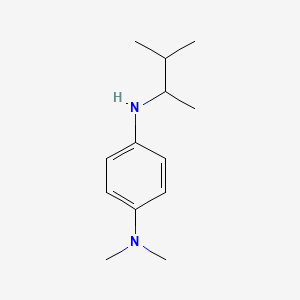
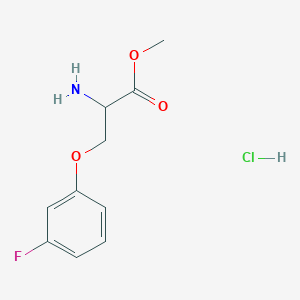
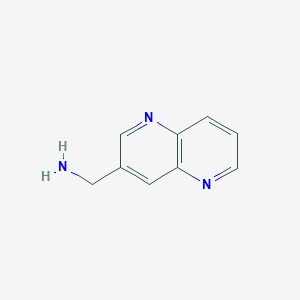

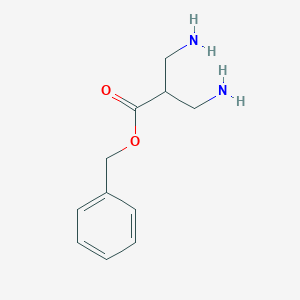

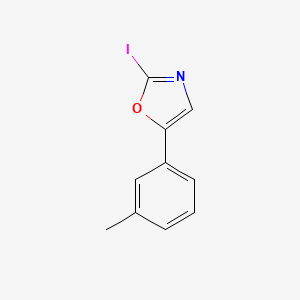
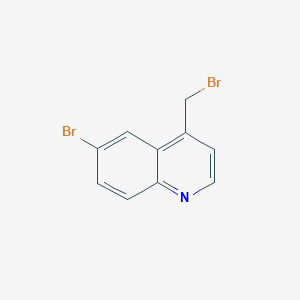
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)
